Product packaging for 2-Bromo-6-methylpyridine 1-oxide(Cat. No.:CAS No. 91668-84-7)

2-Bromo-6-methylpyridine 1-oxide

Cat. No.: B1598271
CAS No.: 91668-84-7
M. Wt: 188.02 g/mol
InChI Key: LZOXAGOIFMCDHY-UHFFFAOYSA-N
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Description

Overview of Halogenated Pyridine (B92270) N-Oxides in Organic Synthesis

Halogenated pyridine N-oxides are a class of compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of a halogen atom on the pyridine ring provides a reactive handle for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. acs.org These reactions are fundamental in the construction of pharmaceuticals, agrochemicals, and other functional materials. acs.orgresearchgate.net

The direct halogenation of substituted pyridine rings can be challenging due to issues of regioselectivity and reactivity. acs.org The introduction of an N-oxide functionality offers an attractive alternative approach to install a halogen atom at specific positions of the pyridine ring. acs.org This is due to the ease of preparation of the N-oxide, the functional group tolerance of the oxidation reaction, and the often crystalline nature of pyridine N-oxides, which facilitates their purification. acs.org

Significance of N-Oxide Functionality in Modulating Pyridine Reactivity

The N-oxide group plays a crucial role in altering the electronic properties and reactivity of the pyridine ring. The oxidation of the nitrogen atom to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. This modification has several important consequences:

Activation towards Electrophilic and Nucleophilic Attack: The N-oxide group increases the electron density at the 2-, 4-, and 6-positions of the pyridine ring through resonance donation from the oxygen atom. chemtube3d.combhu.ac.in This makes the ring more susceptible to attack by both electrophiles and nucleophiles at these positions. chemtube3d.comscripps.edu

Altered Basicity: Pyridine N-oxide is significantly less basic than pyridine itself. scripps.eduwikipedia.org This reduced basicity can be advantageous in certain reactions where the basicity of the parent pyridine might interfere.

Directing Group for Functionalization: The N-oxide can act as a directing group, facilitating the introduction of various functional groups at specific positions on the pyridine ring. Following the desired functionalization, the N-oxide can be readily removed through deoxygenation reactions. wikipedia.org

Scope and Research Focus on 2-Bromo-6-methylpyridine (B113505) 1-oxide

Research on 2-Bromo-6-methylpyridine 1-oxide has primarily focused on its utility as a building block in organic synthesis. The presence of the bromine atom at the 2-position, the methyl group at the 6-position, and the N-oxide functionality creates a unique pattern of reactivity. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, while the N-oxide can be used to direct further functionalization or be removed as needed.

The synthesis of this compound is typically achieved by the oxidation of 2-bromo-6-methylpyridine. One common method involves the use of hydrogen peroxide in acetic acid. The resulting compound is a pale-yellow to off-white solid. rlavie.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 91668-84-7 rlavie.com
Molecular Formula C6H6BrNO rlavie.com
Molecular Weight 188.02 g/mol
Appearance Pale-yellow to off-white solid rlavie.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO B1598271 2-Bromo-6-methylpyridine 1-oxide CAS No. 91668-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-3-2-4-6(7)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOXAGOIFMCDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C(=CC=C1)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394678
Record name 2-BROMO-6-METHYLPYRIDINE 1-OXIDE
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91668-84-7
Record name NSC156877
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC59444
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMO-6-METHYLPYRIDINE 1-OXIDE
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Synthetic Methodologies for 2 Bromo 6 Methylpyridine 1 Oxide

Direct N-Oxidation of 2-Bromo-6-methylpyridine (B113505)

Direct N-oxidation involves the introduction of an oxygen atom to the nitrogen of the pyridine (B92270) ring. This can be achieved through various methods, including the use of peracids and hydrogen peroxide-based systems.

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for the N-oxidation of pyridine derivatives. bme.hu These reactions are typically carried out in a suitable solvent like dichloromethane (B109758) (DCM). bme.hu The high reactivity of peracids allows for efficient conversion under relatively mild conditions. For instance, the N-oxidation of various pyridine derivatives using m-CPBA in a microreactor setup has been studied, demonstrating the feasibility of this method for continuous flow processes. bme.hubme.hu

Hydrogen peroxide, in combination with an acid catalyst, serves as a common and environmentally benign oxidizing agent for N-oxidation. A typical procedure involves heating 2-Bromo-6-methylpyridine with a 30% solution of hydrogen peroxide in acetic acid. This mixture is generally heated for an extended period, for example at 90°C for 24 hours, to achieve a good yield of the N-oxide. The reaction with 2-bromopyridine (B144113) has shown poor conversion in batch processing (2%), but this can be improved to 15% in a microreactor, with potential for further optimization. bme.hu The use of hydrogen peroxide is also noted in the synthesis of other bromo-methylpyridine N-oxides, such as 5-bromo-2-methylpyridine (B113479) N-oxide, where 5-bromo-2-methylpyridine is treated with 35% hydrogen peroxide in glacial acetic acid. researchgate.netnih.gov

Table 1: Hydrogen Peroxide-Based N-Oxidation

Starting Material Oxidizing System Conditions Yield
2-Bromo-6-methyl-pyridine 30% Hydrogen peroxide in acetic acid 90°C, 24 h 75%
2-Bromopyridine Hydrogen peroxide Batch reactor 2% bme.hu
2-Bromopyridine Hydrogen peroxide Microreactor 15% bme.hu
5-Bromo-2-methylpyridine 35% Hydrogen peroxide in glacial acetic acid 343-353 K Not specified researchgate.net

Catalytic systems offer a more efficient and sustainable route for N-oxidation. The use of catalysts can enhance reaction rates and selectivity, often under milder conditions. For instance, a continuous flow microreactor utilizing titanium silicalite (TS-1) as a catalyst with hydrogen peroxide in methanol (B129727) has been shown to be highly effective for the N-oxidation of various pyridine derivatives, achieving yields of up to 99%. researchgate.netthieme-connect.com This catalytic system is described as a safer, greener, and more efficient alternative to traditional batch reactors, with the catalyst maintaining its activity for over 800 hours of continuous operation. researchgate.netthieme-connect.com Another catalytic approach involves the use of maleic anhydride (B1165640) with peracetic acid generated in-situ from hydrogen peroxide and acetic acid for the oxidation of 2-chloropyridine (B119429) and 2-bromopyridine. google.com

Advanced Synthetic Strategies Utilizing Microreactor Technology for N-Oxidation

Microreactor technology has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise temperature control, and improved safety for handling hazardous reactions. bme.hu The N-oxidation of pyridine derivatives, which can be exothermic and potentially hazardous in large-scale batch processes, is particularly well-suited for microreactors. bme.hubme.hu Studies have demonstrated that conducting N-oxidations in microreactors can lead to significantly better results compared to batch conditions. bme.hu For example, the N-oxidation of 2-bromopyridine with hydrogen peroxide showed a notable increase in conversion when performed in a microreactor (15%) compared to a batch reactor (2%). bme.hu Furthermore, a continuous flow microreactor with a packed-bed of titanium silicalite (TS-1) catalyst and hydrogen peroxide as the oxidant has been successfully employed for the N-oxidation of various pyridines, showcasing high efficiency and the potential for large-scale production. researchgate.netthieme-connect.com

Precursor Synthesis: Methodologies for 2-Bromo-6-methylpyridine

The starting material for the synthesis of 2-Bromo-6-methylpyridine 1-oxide is 2-Bromo-6-methylpyridine. sigmaaldrich.comsigmaaldrich.com This precursor can be synthesized through various methods, with the halogenation of methylpyridines being a common approach.

The bromination of methylpyridines can be achieved through different strategies. One common method involves the diazotization of 2-amino-6-methylpyridine (B158447) followed by a Sandmeyer-type reaction. In a typical procedure, 2-amino-6-methylpyridine is treated with hydrogen bromide and bromine at low temperatures, followed by the addition of sodium nitrite. chemicalbook.com The resulting diazonium salt is then decomposed to yield 2-bromo-6-methylpyridine. chemicalbook.com This method has been reported to produce the desired product in high yield (95%). chemicalbook.com

Another approach to halogenation involves direct bromination using elemental bromine, often in the presence of a strong acid like fuming sulfuric acid or a Lewis acid catalyst. nih.govchemrxiv.org The conditions for these reactions, such as temperature and the choice of catalyst, can influence the regioselectivity of the halogenation. nih.govyoutube.com For instance, the bromination of pyridine in the presence of Lewis acids like AlCl3, ZnCl2, and CuCl2 has been shown to readily occur at around 100°C. researchgate.net

Table 2: Synthesis of 2-Bromo-6-methylpyridine from 2-Amino-6-methylpyridine

Reagents Conditions Yield
1. HBr, Br2; 2. NaNO2; 3. NaOH -10 to 5°C 95% chemicalbook.com

Coupling Reactions for Pyridine Ring Formation

The synthesis of bipyridine and related structures, which are analogous to the core of this compound, often involves transition-metal-catalyzed cross-coupling reactions. These methods are fundamental for creating C(sp²)–C(sp²) bonds.

Suzuki Coupling: The Suzuki coupling reaction is a widely utilized method for synthesizing bipyridine structures from halopyridines. mdpi.com This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dcpp), to couple a bromopyridine with an arylboronic acid or its ester. mdpi.commdpi.com A challenge in this process is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com To overcome this, the design of the catalytic system is critical. For instance, the addition of N-methyl ethanolamine (B43304) has been shown to improve the reaction yield in certain cases. mdpi.com The reaction is often carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, in the presence of a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com

Negishi and Stille Couplings: Besides Suzuki coupling, other cross-coupling reactions like Negishi and Stille couplings are also employed. Negishi coupling has shown good results using catalysts like PdBr(Ph)(PPh₃)₂, which is noted for its stability in air and moisture. mdpi.com These reactions provide alternative pathways for the formation of the pyridine ring system.

Ullmann Homocoupling: The Ullmann reaction can be used for the homocoupling of bromopyridines to form symmetrical bipyridines. This reaction can be facilitated by a combination of a palladium catalyst, such as Pd(OAc)₂, and a reagent like piperazine (B1678402) in a solvent like DMF at elevated temperatures. mdpi.com

Table 1: Overview of Coupling Reactions for Pyridine Derivatives Click on column headers to sort

Reaction Type Catalyst Reactants Key Features Reference
Suzuki Coupling Pd(PPh₃)₄, PdCl₂(dcpp) Bromopyridine, Arylboronic acid Widely used for C-C bond formation; catalyst deactivation can be an issue. mdpi.com, mdpi.com
Negishi Coupling PdBr(Ph)(PPh₃)₂ Halopyridine, Organozinc reagent Utilizes a stable post-oxidative addition precatalyst. mdpi.com
Ullmann Homocoupling Pd(OAc)₂ Bromopyridine Forms symmetrical bipyridines at high temperatures. mdpi.com

Modified and Environmentally Conscious Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic methods.

Photocatalytic Synthesis: A notable advancement is the use of photocatalysis for the reductive coupling of bromopyridines. This method can utilize visible light and a Pd/graphite phase carbon nitride photocatalyst. mdpi.com A significant advantage of this approach is the use of water as a reducing agent, leading to a pollutant-free method for synthesizing bipyridine skeletons. mdpi.com This strategy avoids the use of harsh reagents and operates under mild conditions, though it may still require solvents like dioxane. mdpi.com

Electrochemical Methods: Electrochemical synthesis represents another promising green chemistry approach. Nickel-catalyzed electroreductive homocoupling of bromopyridines has been successfully performed in an undivided cell using a zinc or iron anode. mdpi.com This technique is simple, efficient, and avoids the high costs and toxicity associated with some traditional reagents, offering high isolated yields in solvents like DMF. mdpi.com

Purification and Isolation Techniques for Synthetic Intermediates

The purity of intermediates is crucial for the success of subsequent reaction steps. Various techniques are employed to purify the precursors and derivatives of this compound.

The direct synthesis of this compound from 2-bromo-6-methyl-pyridine involves oxidation with hydrogen peroxide in acetic acid. The purification of the product involves partitioning the reaction mixture between dichloromethane and water. The combined organic phases are then washed with water and dried over anhydrous sodium sulfate (B86663) before the solvent is removed under vacuum.

For the precursor 2-Bromo-6-methylpyridine, which is synthesized from 2-Amino-6-methylpyridine, purification involves extraction from the reaction mixture using diethyl ether. The combined ether fractions are then dried with anhydrous magnesium sulfate and evaporated to yield the product. chemicalbook.com

Other relevant purification techniques for related intermediates include:

Column Chromatography: Silica gel chromatography is used for purifying compounds like 2-bromo-3-methoxy-6-methyl-pyridine, using a hexane:ethyl acetate (B1210297) solvent system. chemicalbook.com

Recrystallization: Intermediates such as 6-bromine-2-pyridine methyl formate (B1220265) are purified by recrystallization from a mixed solvent system like ethyl acetate/petroleum ether. google.com

Sublimation: For certain solid compounds like 2-Bromo-6-methylaminopyridine, sublimation can be an effective purification method to obtain a solid product from a liquid or sticky residue. georgiasouthern.edu

Table 2: Purification Techniques for Synthetic Intermediates Click on column headers to sort

Compound Purification Method Details Reference
This compound Extraction & Drying Partitioning between dichloromethane and water; drying over anhydrous sodium sulfate.
2-Bromo-6-methylpyridine Extraction & Drying Extraction with diethyl ether; drying with anhydrous magnesium sulfate. chemicalbook.com
2-Bromo-3-methoxy-6-methyl-pyridine Column Chromatography Silica gel with hexane:ethyl acetate eluent. chemicalbook.com
6-Bromine-2-pyridine methyl formate Recrystallization Use of ethyl acetate/petroleum ether mixed solvent. google.com
2-Bromo-6-methylaminopyridine Sublimation Performed at 60 °C under 200 mTorr. georgiasouthern.edu

Reactivity and Reaction Pathways of 2 Bromo 6 Methylpyridine 1 Oxide

Reactions at the Bromine Center of 2-Bromo-6-methylpyridine (B113505) 1-oxide

The bromine atom on the pyridine (B92270) ring serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the bromine-bearing carbon of 2-Bromo-6-methylpyridine 1-oxide.

Suzuki Coupling: This reaction pairs the bromo-substituted pyridine N-oxide with an organoboron compound, typically an arylboronic acid. mdpi.com For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, catalyzed by tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate (B84403), proceeds efficiently to yield the corresponding 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com This methodology is broadly applicable for creating biaryl structures. mdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with the bromo-pyridine N-oxide, catalyzed by a palladium or nickel complex. wikipedia.org This method is known for its wide applicability in forming C-C bonds and has been used in the synthesis of complex molecules. wikipedia.org For example, it has been employed to create unsymmetrical 2,2'-bipyridines from 2-bromopyridine (B144113). wikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of the bromo-pyridine N-oxide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a staple for forming substituted alkenes and has seen broad application with a range of aryl and vinyl halides. organic-chemistry.org

Table 1: Examples of Cross-Coupling Reactions

Reaction TypeReactantsCatalyst/ReagentsProduct Type
SuzukiThis compound, Arylboronic acidPd(PPh₃)₄, K₃PO₄2-Aryl-6-methylpyridine 1-oxide
NegishiThis compound, Organozinc reagentPd(0) or Ni(0) complex2-Alkyl/Aryl-6-methylpyridine 1-oxide
HeckThis compound, AlkenePd catalyst, Base2-Alkenyl-6-methylpyridine 1-oxide

Amination Reactions

The bromine atom can be substituted by various nitrogen nucleophiles, a transformation often achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds, providing access to amino-substituted pyridine N-oxides. For example, the amination of a halopyridine has been accomplished using a palladium catalyst with a suitable ligand like rac-BINAP. georgiasouthern.edu In a specific instance, 2-Bromo-6-methylaminopyridine was successfully synthesized via a pressure tube method, which uses high heat and pressure, achieving a yield of 54.1%. georgiasouthern.edu

Other Halogen Exchange and Substitution Reactions

Beyond cross-coupling and amination, the bromine atom can undergo other transformations. Halogen exchange reactions, for instance, can replace the bromine with another halogen, such as iodine or chlorine, which can be useful for tuning the reactivity of the substrate for subsequent steps. acs.org Additionally, nucleophilic substitution reactions with various nucleophiles can lead to a wide array of 2-substituted-6-methylpyridine 1-oxides. For example, 2-bromopyridine can be converted to 2-bromo-6-lithiopyridine through a lithium-bromine exchange, which can then react with various electrophiles. acs.org

Influence of the N-Oxide Group on Pyridine Reactivity

The N-oxide group significantly alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophiles and nucleophiles.

Activation of Pyridine Ring Towards Nucleophilic Attack

The N-oxide group is a strongly activating group for nucleophilic substitution on the pyridine ring. almerja.com The oxygen atom, being highly electronegative, withdraws electron density from the ring, particularly from the ortho (2 and 6) and para (4) positions. bhu.ac.inyoutube.com This electron withdrawal makes these positions more electrophilic and thus more susceptible to attack by nucleophiles. bhu.ac.inacs.orgscripps.edu

Furthermore, the oxygen atom of the N-oxide can be activated by electrophilic reagents, such as phosphorus oxychloride, which converts it into a good leaving group. almerja.comwikipedia.org This activation facilitates nucleophilic attack at the 2- and 4-positions. almerja.comwikipedia.org For instance, treatment of pyridine N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org A general one-pot procedure for the synthesis of 2-substituted pyridines from pyridine-N-oxides involves activation with the phosphonium (B103445) salt, PyBroP, followed by the addition of a variety of nucleophiles. acs.orgresearchgate.net

Direct Arylation Mechanisms

The N-oxide group also facilitates direct C-H arylation reactions, providing an alternative to traditional cross-coupling methods that require pre-functionalized organometallic reagents. nih.govacs.org Palladium-catalyzed direct arylation of pyridine N-oxides with aryl halides can selectively form 2-aryl pyridine derivatives. nih.govacs.org

Mechanistic studies suggest a complex catalytic cycle. nih.govacs.orgberkeley.edu It has been proposed that the reaction does not proceed through the direct reaction of a ligated arylpalladium acetate (B1210297) complex with the pyridine N-oxide. acs.orgberkeley.edu Instead, evidence points towards a cooperative catalysis mechanism involving two distinct palladium centers. nih.govacs.orgberkeley.edu A cyclometalated palladium complex, formed from the decomposition of the initial palladium species, is believed to react with the pyridine N-oxide in the rate-determining C-H bond cleavage step. nih.govacs.orgberkeley.edu The resulting heteroarylpalladium complex then transfers the heteroaryl group to the arylpalladium complex, leading to the final C-C bond formation. nih.govacs.orgberkeley.edu In addition to palladium, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has also been developed, offering a more economical route to 2-arylpyridines. rsc.org

Regioselectivity in Substitution Reactions

The regioselectivity of substitution reactions on the this compound ring is a critical aspect of its reactivity. In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para (C2 and C4) to the nitrogen atom are generally favored for attack. stackexchange.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. stackexchange.comlibretexts.org When a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, a more favorable situation than having the charge on a carbon atom. stackexchange.com This stabilization is not possible when the attack occurs at the C3 or C5 position. stackexchange.com

The presence of the N-oxide functionality further activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The bromine atom at the C2 position is a good leaving group, making this site susceptible to substitution.

Mechanistic Studies on Nucleophilic Aromatic Substitution (SN(EA))

Nucleophilic aromatic substitution on this compound typically proceeds via an addition-elimination mechanism (SN(EA)). byjus.com This two-step process involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group (in this case, the bromide ion). libretexts.org

Under specific reaction conditions, particularly with strong bases, the reaction can proceed through a didehydropyridine 1-oxide (or pyridyne N-oxide) intermediate. This highly reactive species is formed by the elimination of HBr from this compound. The subsequent addition of a nucleophile to the pyridyne intermediate can lead to the formation of a mixture of regioisomeric products.

The substituents on the pyridine ring play a significant role in directing the course of nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the N-oxide group enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. byjus.commasterorganicchemistry.com The methyl group at the C6 position has a modest electron-donating effect through induction, which can slightly influence the reactivity of the adjacent positions.

The interplay between the activating N-oxide group and the directing effects of the bromo and methyl substituents determines the ultimate regiochemical outcome of the substitution. For instance, the presence of an electron-withdrawing group ortho or para to the leaving group provides resonance stabilization to the anionic intermediate, thus accelerating the reaction. libretexts.orgmasterorganicchemistry.com

Electrophilic Substitution Patterns on the Pyridine Ring

Electrophilic aromatic substitution on pyridine N-oxides generally occurs at the C4 position. The N-oxide group, while activating for nucleophilic attack, is deactivating for electrophilic attack. However, it directs incoming electrophiles to the C4 position. This is because the resonance structures of the intermediate formed upon electrophilic attack at C4 are more stable. The N-oxide can donate electron density to the ring through resonance, which helps to stabilize the positive charge of the sigma complex formed during the reaction. Comparative studies on the reactivity of various pyridine derivatives have shown that the N-oxide and its complexes with Lewis acids can undergo electrophilic substitution. researchgate.net

Rearrangement Reactions Involving the N-Oxide Moiety (e.g., Polonovski Rearrangement)

Pyridine N-oxides, including this compound, can undergo rearrangement reactions, with the Polonovski rearrangement being a notable example. numberanalytics.com This reaction typically involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride (B1165640). numberanalytics.com The reaction proceeds through the formation of an N-acyloxyammonium salt, which then undergoes elimination to form an iminium ion intermediate. organicreactions.orgchemistry-reaction.com This intermediate can then be hydrolyzed or react with other nucleophiles. The Polonovski reaction serves as a method for the N-demethylation of tertiary amines and can lead to the formation of amides and aldehydes or ketones. numberanalytics.comchemistry-reaction.com The specific products and regiochemistry of the Polonovski reaction are dependent on the substrate's structure and the reaction conditions. organicreactions.org

Applications of 2 Bromo 6 Methylpyridine 1 Oxide in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Scaffolds

2-Bromo-6-methylpyridine (B113505) 1-oxide serves as a valuable starting material for the synthesis of complex, fused heterocyclic systems. The presence of the N-oxide group significantly influences the reactivity of the pyridine (B92270) ring, facilitating reactions that would otherwise be difficult.

Research has shown that the compound undergoes cyclization reactions with specific nucleophiles. For instance, in reactions with reagents like diethyl sodiomalonate or ethyl sodiocyanoacetate, 2-bromo-6-methylpyridine 1-oxide can form bicyclic products. datapdf.com These reactions leverage the reactivity of the bromine atom, which is susceptible to nucleophilic substitution, leading to the formation of new ring systems fused to the original pyridine core.

Furthermore, the N-oxide functionality activates the pyridine ring for electrophilic substitution. An example of this is the dissolution of this compound in concentrated sulfuric acid, a common first step for nitration at a position adjacent to the N-oxide. dur.ac.uk This allows for the introduction of further functional groups, which can then be used in subsequent steps to build even more elaborate heterocyclic scaffolds. The methyl group also offers a handle for functionalization; it can be oxidized to a carboxylic acid using reagents such as potassium permanganate (B83412) or selenium dioxide, transforming the initial building block into a different functionalized heterocycle. thieme-connect.dethieme-connect.de

Role in Ligand Design and Coordination Chemistry

The inherent structural features of this compound make it an important precursor in the design and synthesis of ligands for coordination chemistry. The pyridine N-oxide itself is a well-known coordinating group, and the bromo and methyl substituents provide pathways to more complex ligand structures.

This compound is a platform for creating a variety of pyridine-based ligands. The different reactive sites on the molecule can be addressed selectively to produce monodentate or multidentate ligands. The N-oxide group itself can act as a coordinating donor atom.

The transformation of the peripheral functional groups is a key strategy. The bromo group can be substituted by various nitrogen, oxygen, or sulfur nucleophiles to attach other coordinating moieties. The N-oxide activates the C-Br bond, facilitating these nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.de Additionally, the methyl group can be oxidized to a carboxylic acid, yielding a 6-bromo-2-picolinic acid N-oxide derivative, a classic bidentate chelating ligand framework. thieme-connect.dethieme-connect.de

Transformation on PrecursorReagent ExampleResulting Ligand Type
Oxidation of methyl groupPotassium permanganate (KMnO₄)Carboxylate ligand (picolinate type)
Nucleophilic substitution of bromo groupAmines (R-NH₂)Aminopyridine ligand
Retention of N-oxideMetal saltN-oxide coordination

This table illustrates potential synthetic pathways from this compound to create functional ligands.

Extended Metal Atom Chains (EMACs) are linear, multinuclear metal complexes that require specific oligopyridylamido ligands to support their structure. While direct synthesis of final EMAC ligands from this compound is not widely documented, the compound is a logical and valuable precursor to the necessary building blocks. The synthesis of the required oligo-aminopyridine scaffolds often relies on the coupling of functionalized aminopyridines. The N-oxide's ability to activate the 2-position for nucleophilic substitution makes this compound an ideal starting material for producing the 2-amino-6-methylpyridine (B158447) units that are central to these complex ligand architectures.

Precursor for Bipyridine and Terpyridine Derivatives

Bipyridine and terpyridine moieties are among the most important ligand classes in coordination chemistry. This compound is a strategic precursor for synthesizing derivatives of these ligands, particularly those containing a methyl group at the 6-position.

The bromo group is perfectly suited for modern cross-coupling reactions. thieme-connect.de Methodologies such as Suzuki coupling (with a pyridine-boronic acid or ester) or Stille coupling (with a pyridyl-stannane) can be used to form a C-C bond at the 2-position, leading to the formation of a 6-methyl-2,2'-bipyridine (B1582009) 1'-oxide skeleton. A subsequent deoxygenation step, often accomplished with reagents like phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), can remove the N-oxide if the neutral bipyridine ligand is the desired product. Alternatively, the N-oxide can be retained as a coordinating site in the final ligand. This approach allows for the synthesis of both symmetrical and unsymmetrical bipyridine and terpyridine structures. thieme-connect.de

Coupling ReactionReactant PartnerCatalyst ExampleResulting Structure
Suzuki CouplingPyridineboronic acidPd(OAc)₂ / Pd(PPh₃)₄Bipyridine derivative
Stille CouplingPyridylstannanePd(PPh₃)₄Bipyridine derivative
Sonogashira CouplingTerminal alkynePd/Cu catalystAlkynylpyridine derivative

This table summarizes common cross-coupling reactions applicable to this compound for the synthesis of complex pyridine derivatives.

Intermediate in the Synthesis of Pyrrolopyridine Derivatives

The synthesis of pyrrolopyridine frameworks, also known as azaindoles, represents an important area of heterocyclic chemistry. The reactivity of this compound makes it a suitable intermediate for pathways leading to structures of this type. Research into the reactivity of halopyridine N-oxides has demonstrated that they can undergo reaction with carbanions, such as those derived from ethyl sodiocyanoacetate, to yield cyclized products. datapdf.com This specific reaction creates a new five-membered ring fused to the pyridine core, forming a functionalized bicyclic system that shares the core structure of a pyrrolopyridine. This pathway highlights the utility of the compound in constructing complex fused N-heterocycles.

Integration into Diverse Complex Molecular Architectures

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups, which allows for its strategic integration into a wide variety of complex molecules. Chemists can selectively address each of the three reactive sites—the bromo group, the methyl group, and the N-oxide activated ring—to build molecular complexity in a controlled, stepwise manner.

For example, a synthetic route could begin with a cross-coupling reaction at the bromo position to form a bipyridine scaffold. thieme-connect.de This could be followed by oxidation of the methyl group to a carboxylic acid to install a new coordinating site. thieme-connect.dethieme-connect.de Alternatively, the N-oxide could first be used to direct nitration of the pyridine ring before any other transformations are carried out. dur.ac.uk This ability to perform distinct and high-yielding reactions at different parts of the molecule makes this compound a highly valuable and versatile component in the synthetic chemist's toolbox for building diverse and complex molecular architectures.

Spectroscopic and Structural Elucidation of 2 Bromo 6 Methylpyridine 1 Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of a pyridine (B92270) N-oxide derivative is characterized by shifts in the signals of the ring protons compared to the parent pyridine. This is due to the electronic effect of the N-oxide group. For 2-methylpyridine (B31789) N-oxide, the protons of the aromatic ring appear as a multiplet in the range of 7.20-7.32 ppm, while the methyl protons present as a singlet at 2.53 ppm. rsc.org The proton at the C6 position is typically shifted downfield to around 8.29-8.30 ppm. rsc.org

In the case of 2-bromopyridine (B144113), the proton alpha to the nitrogen (at C6) is the most deshielded, appearing at approximately 8.31-8.36 ppm. chemicalbook.com The remaining ring protons appear at intermediate chemical shifts. chemicalbook.com

For the target molecule, 2-Bromo-6-methylpyridine (B113505) 1-oxide, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons and the methyl group protons. Based on related structures, the methyl group protons would likely appear as a singlet. The aromatic protons on the pyridine ring will exhibit characteristic shifts and coupling patterns influenced by both the bromo and methyl N-oxide functionalities.

Table 1: Comparative ¹H NMR Data of Related Pyridine Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)Reference
2-Methylpyridine N-OxideCDCl₃-CH₃2.53 (s) rsc.org
Ar-H7.20-7.32 (m) rsc.org
Ar-H (C6-H)8.29-8.30 (d) rsc.org
2-BromopyridineCDCl₃Ar-H7.26 chemicalbook.com
Ar-H7.49 chemicalbook.com
Ar-H7.56 chemicalbook.com
Ar-H (C6-H)8.36 chemicalbook.com
5-Ethyl-2-methyl pyridineCDCl₃-CH₃2.50 (s) rsc.org
-CH₂-2.58 (q) rsc.org
Ar-H7.05 (d) rsc.org
Ar-H7.38 (dd) rsc.org
Ar-H8.32 (d) rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For 2-methylpyridine N-oxide, the carbon of the methyl group resonates at approximately 17.3 ppm. rsc.org The aromatic carbons appear in the range of 123.2 to 138.8 ppm, with the carbon atom at the C2 position (bearing the methyl group) showing a signal at 148.5 ppm. rsc.org

In 2-bromopyridine, the carbon atom bonded to the bromine (C2) is significantly shielded and appears at around 142.4 ppm. rsc.org The other ring carbons have signals at 122.8, 128.4, 138.6, and 150.3 ppm. rsc.org For 5-ethyl-2-methyl pyridine, the methyl carbon signal is at 24.0 ppm, and the aromatic carbons span from 123.0 to 155.6 ppm. rsc.org

By combining these observations, one can predict the approximate chemical shifts for the carbons in 2-Bromo-6-methylpyridine 1-oxide. The presence of the N-oxide function generally leads to a shielding of the alpha-carbons and a deshielding of the gamma-carbon relative to the parent pyridine.

Table 2: Comparative ¹³C NMR Data of Related Pyridine Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)Reference
2-Methylpyridine N-OxideCDCl₃-CH₃17.3 rsc.org
Ar-C123.2, 125.5, 126.1, 138.8 rsc.org
Ar-C2148.5 rsc.org
2-BromopyridineCDCl₃Ar-C122.8, 128.4, 138.6 rsc.org
Ar-C2142.4 rsc.org
Ar-C6150.3 rsc.org
5-Ethyl-2-methyl pyridineCDCl₃-CH₃15.6, 24.0, 25.8 rsc.org
Ar-C123.0, 136.0, 136.3, 148.7, 155.6 rsc.org

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. For compounds like 2-Bromo-6-methylpyridine, which is a liquid at room temperature, GC-MS is a suitable method for analysis. thermofisher.comsigmaaldrich.com The mass spectrum of 2-bromopyridine shows a molecular ion peak corresponding to its mass, with a characteristic isotopic pattern for bromine. chemicalbook.com

The analysis of this compound and its derivatives can be performed using these techniques to confirm their molecular weight. The molecular formula of this compound is C₆H₆BrNO. The mass spectrum would be expected to show a molecular ion peak and fragments corresponding to the loss of the oxygen atom from the N-oxide, the bromine atom, or the methyl group. LC-MS is also a valuable tool for the analysis of pyridine N-oxides. bldpharm.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided results, the structures of closely related derivatives offer significant insights.

For instance, the crystal structure of 5-Bromo-2-methylpyridine (B113479) N-oxide reveals that the pyridine ring is planar. nih.govresearchgate.net In this molecule, the methyl carbon and the oxide oxygen atoms lie within the plane of the pyridine ring, while the bromine atom is slightly displaced from this plane by 0.103 Å. nih.govresearchgate.net The molecules in the crystal are linked by intermolecular C-H···O hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net

In another derivative, 2-Bromo-3-hydroxy-6-methylpyridine, the bromine atom is displaced from the mean plane of the pyridine ring by 0.0948 Å. nih.govresearchgate.net The hydroxyl oxygen and methyl carbon atoms also show slight displacements. nih.govresearchgate.net The crystal packing is stabilized by O-H···N and C-H···Br hydrogen bonds. nih.govresearchgate.net

The structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide shows that the two pyridine rings are nearly coplanar. These examples suggest that the pyridine N-oxide ring in this compound will be essentially planar, with potential minor displacements of the substituents.

Table 3: Selected Crystallographic Data for 5-Bromo-2-methylpyridine N-oxide

ParameterValueReference
Molecular FormulaC₆H₆BrNO nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/n nih.gov
a (Å)7.3060 (15) nih.gov
b (Å)11.351 (2) nih.gov
c (Å)8.4950 (17) nih.gov
β (°)111.01 (3) nih.gov
Volume (ų)657.7 (3) nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal structures of analogous pyridine N-oxide derivatives are often stabilized by a network of weak intermolecular interactions, including hydrogen bonds and, in some cases, halogen bonds or π–π stacking.

A pertinent example is the crystal structure of 5-bromo-2-methylpyridine N-oxide, an isomer of the title compound. In its crystalline form, molecules are linked by intermolecular C—H⋯O hydrogen bonds to form centrosymmetric dimers. This interaction involves a hydrogen atom from a pyridine ring and the oxygen atom of the N-oxide group of an adjacent molecule. This structural motif is a common feature in the crystal packing of many pyridine N-oxide derivatives.

Similarly, the crystal structure of 2-bromo-3-hydroxy-6-methylpyridine reveals the formation of chains through O—H⋯N hydrogen bonds. nih.govresearchgate.net Although the hydroxyl group is a stronger hydrogen bond donor than a C-H group, this illustrates the capability of the pyridine nitrogen (or in our case, the N-oxide oxygen) to act as a hydrogen bond acceptor. Furthermore, this structure is also stabilized by C—H⋯Br hydrogen bonds, which link these chains into two-dimensional networks. nih.govresearchgate.net

In the case of 2-bromo-6-hydrazinylpyridine, a derivative of the parent pyridine, the crystal packing is dominated by N—H⋯N hydrogen bonds, with additional stabilization from Br⋯Br halogen bonds and π–π stacking interactions. chemicalbook.com

Based on these related structures, the crystal packing of this compound is likely to be influenced by weak C—H⋯O hydrogen bonds, where the N-oxide oxygen acts as the primary acceptor and the methyl or aromatic protons act as donors. The presence of the bromine atom also introduces the possibility of C—H⋯Br interactions or even Br⋯O halogen bonds, which could further stabilize the crystal lattice. The planarity of the pyridine N-oxide ring system may also facilitate π–π stacking interactions between adjacent molecules.

A comparative look at the crystallographic data of related compounds highlights the common packing motifs.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
5-Bromo-2-methylpyridine N-oxideMonoclinicP21/nC—H⋯O hydrogen bonds forming centrosymmetric dimers researchgate.net
2-Bromo-3-hydroxy-6-methylpyridineOrthorhombicPna21O—H⋯N and C—H⋯Br hydrogen bonds forming 2D networks nih.govresearchgate.net
2-Bromo-6-hydrazinylpyridineOrthorhombicP212121N—H⋯N hydrogen bonds, Br⋯Br halogen bonds, π–π stacking chemicalbook.com
2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxideMonoclinicP21/cIntramolecular N—H⋯O hydrogen bond, intermolecular N—H⋯O hydrogen bonds forming dimers

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be dominated by vibrations associated with the pyridine N-oxide ring, the methyl group, and the carbon-bromine bond.

The most characteristic vibration of the N-oxide group is the N-O stretching band (νN-O), which is typically strong and appears in the region of 1200-1300 cm⁻¹. This band is often sensitive to the electronic effects of other substituents on the pyridine ring.

The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The pyridine ring itself will exhibit several characteristic stretching vibrations (νC=C, νC=N) in the 1400-1600 cm⁻¹ range. The C-H in-plane and out-of-plane bending vibrations will give rise to absorptions at lower frequencies.

The methyl group will be identifiable by its symmetric and asymmetric C-H stretching vibrations, typically found between 2850 and 3000 cm⁻¹, and its bending vibrations around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, as a weak to medium intensity band.

The table below summarizes the expected characteristic IR absorption bands for this compound, with comparative data from the parent compound, 2-bromo-6-methylpyridine.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for this compound (Predicted)Reported Wavenumber (cm⁻¹) for 2-Bromo-6-methylpyridineReference
Aromatic C-HStretching3000-3100-
Methyl C-HStretching2850-3000-
Pyridine RingC=C, C=N Stretching1400-1600-
N-OxideN-O Stretching1200-1300N/A
Methyl C-HBending~1450, ~1375-
C-BrStretching500-600-

Note: The FTIR spectrum for 2-bromo-6-methylpyridine is available on PubChem, but a detailed peak assignment is not provided. nih.gov

Computational and Theoretical Chemistry Studies on 2 Bromo 6 Methylpyridine 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic structure and reactivity of molecules like substituted pyridine (B92270) N-oxides. While specific DFT data for 2-Bromo-6-methylpyridine (B113505) 1-oxide is not available, studies on related compounds demonstrate the utility of this approach.

DFT calculations can elucidate the distribution of electron density within a molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. For pyridine N-oxides, the N-oxide group significantly influences the electronic properties of the aromatic ring. The oxygen atom can act as both a π-donor and a σ-acceptor, leading to a complex interplay of electronic effects that are modulated by the nature and position of other substituents.

For instance, a study on 4-substituted pyridine-N-oxides used Natural Bond Orbital (NBO) analysis, a method often paired with DFT, to quantify the natural atomic charge on the oxygen atom. This analysis revealed that the oxygen in 4-phenylpyridine-N-oxide has a more negative charge (Q = -0.555) compared to the nitrogen in the well-known catalyst 4-(dimethylamino)pyridine (DMAP) (Q = -0.493), suggesting a higher nucleophilicity for the N-oxide. acs.org

Furthermore, DFT calculations can determine global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), include:

HOMO-LUMO gap (ΔE): A smaller gap generally indicates higher reactivity.

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Hardness (η) and Softness (S): Resistance to change in electron distribution.

A theoretical study on various substituted pyridine N-oxides demonstrated that electron-withdrawing substituents, such as a nitro group, increase the electron affinity, which can correlate with enhanced biological activity. researchgate.net Conversely, electron-donating groups were found to increase the complexation ability of the N-oxides. researchgate.net

The following table illustrates typical electronic properties calculated using DFT for related substituted pyridine N-oxides.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridine N-oxide-6.8-1.25.64.2
4-Methylpyridine N-oxide-6.5-1.05.54.8
4-Nitropyridine N-oxide-7.5-2.55.01.5

Note: The values in this table are representative and are based on data from studies on substituted pyridine N-oxides for illustrative purposes.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a critical tool for elucidating the detailed mechanisms of chemical reactions involving substituted pyridine N-oxides. While no specific mechanistic studies on reactions of 2-Bromo-6-methylpyridine 1-oxide have been found, research on analogous systems highlights the power of this approach.

Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information provides a step-by-step understanding of how reactants are converted into products.

For example, in a study of the acylative dynamic kinetic resolution of azoles catalyzed by chiral 4-aryl-pyridine-N-oxides, DFT calculations were instrumental in understanding the reaction mechanism. acs.org The calculations supported the formation of an acyloxypyridinium cation as a key intermediate and indicated that the nucleophilic substitution of the azole hemiaminal with this intermediate is the rate-determining step. acs.org

Similarly, the oxidation of pyridine by ozone has been investigated using reactive force field molecular dynamics (ReaxFF MD) simulations. ucl.ac.uk This method, which can handle large systems and complex reaction networks, provided insights into the initial steps of pyridine oxidation, a process relevant to combustion and atmospheric chemistry. ucl.ac.uk

For this compound, computational modeling could be used to investigate a variety of reactions, such as:

Nucleophilic aromatic substitution: Predicting the preferred site of attack and the activation energies for the displacement of the bromine atom.

Electrophilic substitution: Determining the regioselectivity of reactions on the pyridine ring.

Reactions at the N-oxide group: Modeling deoxygenation reactions or rearrangements.

By calculating the energies of possible intermediates and transition states, computational chemistry can explain observed product distributions and predict the feasibility of different reaction pathways.

Prediction of Structure-Reactivity Relationships and Reaction Energetics

Computational chemistry provides a quantitative framework for establishing structure-reactivity relationships and predicting the energetics of reactions involving substituted pyridine N-oxides. Although specific data for this compound is not available, the principles can be illustrated with studies on related compounds.

By systematically varying the substituents on the pyridine N-oxide ring and calculating key properties, it is possible to develop quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). These models can then be used to predict the behavior of new, unstudied compounds.

A study on the reaction of a series of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153) found a good correlation between the reaction rates and the pKa values of the corresponding pyridine N-oxide conjugate acids. rsc.org This demonstrates a clear link between the electronic properties of the substituents and the reaction kinetics.

DFT calculations can also be used to predict the thermodynamics of a reaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. This information is crucial for determining the spontaneity and position of equilibrium of a chemical process. For example, a computational study on various amine N-oxides, including pyridine N-oxides, calculated the N-O bond dissociation enthalpies (BDEs). nih.gov The results showed that the BDEs for pyridine N-oxides were in the range of 60-66 kcal/mol. nih.gov

The table below provides hypothetical reaction energetics for a substitution reaction of a substituted pyridine N-oxide, illustrating the type of data that can be obtained from computational studies.

ReactantProductTransition State Energy (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
4-Chloropyridine N-oxide4-Aminopyridine N-oxide25.4-15.2
4-Nitropyridine N-oxide4-Aminopyridine N-oxide18.7-22.5

Note: This table is for illustrative purposes and the values are hypothetical, based on general principles of nucleophilic aromatic substitution on activated pyridine rings.

For this compound, such calculations could predict the relative ease of various reactions and provide a theoretical basis for optimizing reaction conditions.

Studies on Conformational Preferences and Stereoelectronic Effects

The three-dimensional structure of a molecule, including its conformational preferences and the influence of stereoelectronic effects, plays a significant role in its reactivity. Computational methods are well-suited to investigate these aspects for substituted pyridine N-oxides. While specific studies on this compound are lacking, general principles can be discussed.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a molecule like this compound, this would involve exploring the rotational barrier of the methyl group. While likely to be a low-energy process, understanding the preferred orientation could be important in more complex interactions, such as binding to a receptor or catalyst.

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule. In pyridine N-oxides, the lone pairs on the oxygen atom and the π-system of the ring can interact with the orbitals of substituents.

For example, a computational study of chiral 4-aryl-pyridine-N-oxide catalysts highlighted the importance of the three-dimensional structure for enantioselectivity. acs.org The calculations showed how the chiral scaffold directs the approach of the substrate to the active site, leading to the preferential formation of one enantiomer. acs.org

In the case of this compound, stereoelectronic effects could influence:

The strength of the C-Br bond: Through hyperconjugative interactions between the bromine lone pairs and the pyridine ring π-system.

The nucleophilicity of the N-oxide oxygen: The steric hindrance from the adjacent methyl and bromo groups could affect its accessibility.

The planarity of the pyridine ring: Although pyridine rings are generally planar, bulky substituents can cause minor distortions that might have subtle electronic consequences.

Computational methods can quantify these effects by analyzing orbital interactions and electron density distribution, providing a deeper understanding of the molecule's structure and its relationship to its chemical behavior.

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
1^1H NMRδ 2.5 (CH3_3), 8.0–8.5 (Ar-H)
FT-IR1250–1300 cm1^{-1} (N-O)
HRMS[M+H]+^+ = 188.022

Advanced Research Questions

3. Computational Analysis of Electronic Properties Q: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound? A:

  • DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential (ESP) maps, and natural bond orbital (NBO) charges .
  • Reactivity Insights : ESP maps reveal nucleophilic/electrophilic sites (e.g., oxygen in N-oxide group as electron-rich). Compare with experimental UV-Vis spectra (~250–300 nm) to validate electronic transitions .

4. Catalytic Applications in Transition Metal Complexes Q: What role does this compound play in designing transition metal catalysts? A:

  • Ligand Synthesis : The compound serves as a precursor for bidentate P,N-ligands. For example, nickel complexes with pyridine-derived ligands show catalytic activity in ethylene oligomerization .
  • Bipyridine Derivatives : Cross-coupling reactions (e.g., Suzuki-Miyaura) can convert brominated pyridines into bipyridine-1-oxide frameworks, which stabilize Cu(I/II) or Pd(0) catalysts .

5. Addressing Data Contradictions Q: How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points or spectral peaks)? A:

  • Cross-Validation : Replicate experiments using standardized protocols (e.g., DSC for melting points, identical NMR solvents).
  • Computational Validation : Compare experimental IR/Raman peaks with DFT-simulated spectra to identify anomalies (e.g., solvent effects or impurities) .
  • Literature Review : Aggregate data from peer-reviewed studies (e.g., Journal of Fluorine Chemistry for fluorinated derivatives ) to establish consensus values.

Q. Table 2: Comparative Catalytic Efficiency

Catalyst SystemReactionYield (%)Reference
Ni/P,N-phosphinitooxazolineEthylene oligomerization85
Cu/bipyridine-1-oxideC-C coupling72

Methodological Guidance

  • Safety Protocols : Handle as a flammable solid (flash point ~97°C). Use N95 masks, gloves, and fume hoods during synthesis .
  • Data Reproducibility : Document reaction parameters (temperature, solvent ratios) and characterization settings (NMR frequency, MS ionization mode) meticulously.

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2-Bromo-6-methylpyridine 1-oxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.